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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone B

Cat. No.: B14081386

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
naturally occurring isoophiopogonanone analogs related to 6-Formyl-isoophiopogonanone
B. While comprehensive synthetic SAR studies on 6-Formyl-isoophiopogonanone B are not
readily available in the current literature, this document synthesizes findings from studies on
closely related homoisoflavonoids isolated from Ophiopogon japonicus. The data presented
here offers insights into how structural modifications on the isoophiopogonanone scaffold
influence biological activity, particularly tyrosinase inhibition.

Structural Comparison of Isoophiopogonanone
Analogs

The core structure of the compounds discussed is the isoophiopogonanone scaffold, a type of
homoisoflavonoid. Variations in substituents on the A, B, and C rings of this scaffold lead to
differences in their biological profiles. The table below compares the structures of 6-Formyl-
isoophiopogonanone B with its analogs, Methylophiopogonanone A (MO-A) and
Methylophiopogonanone B (MO-B), for which quantitative biological data has been reported.
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Key Observations:

« Influence of the B-ring: The primary structural difference between MO-A and MO-B lies in the

substitution pattern of the B-ring. MO-A possesses a 3',4'-methylenedioxy group, whereas

MO-B has a 4'-methoxy group. The higher potency of MO-A suggests that the

methylenedioxy bridge may contribute to a more favorable interaction with the active site of

tyrosinase.[1]

e Role of the Formyl Group: While no direct activity data for 6-Formyl-isoophiopogonanone

B is available, its structure differs from MO-A and MO-B at the R1 position (formyl vs. methyl

group). The electron-withdrawing nature of the formyl group compared to the electron-

donating methyl group could significantly impact the electronic distribution of the A-ring and,

consequently, its binding affinity and reactivity. Further studies are required to elucidate the

specific contribution of the 6-formyl group to the biological activity.

Experimental Protocols

The following is a summary of the experimental methodology used to determine the tyrosinase

inhibitory activity of Methylophiopogonanone A and B, as described in the cited literature.[1]
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Tyrosinase Inhibition Assay:

e Enzyme and Substrate: Mushroom tyrosinase and L-DOPA were used as the enzyme and
substrate, respectively.

e Procedure: The assay was performed in a phosphate buffer (pH 6.8). A solution of
mushroom tyrosinase was pre-incubated with the test compounds (MO-A or MO-B) at
various concentrations. The reaction was initiated by the addition of L-DOPA.

o Measurement: The formation of dopachrome was monitored by measuring the absorbance at
475 nm using a spectrophotometer.

o Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity
(IC50) was calculated from the dose-response curves.

Visualizing the Isoophiopogonanone Scaffold

The following diagrams illustrate the general chemical structure of the isoophiopogonanone
scaffold and highlight the key positions for substitution that influence biological activity.
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Key Substitution Points

R4 (B-ring substitutions)

R3 (e.g., OCH3)
General Isoophiopogonanone Structure

Scaffold

R2 (e.g., H, OH)

R1 (e.g., CHO, CH3)

Click to download full resolution via product page
Caption: General structure of the isoophiopogonanone scaffold.

Note: Due to limitations in rendering complex chemical structures directly in DOT language, a
placeholder image is referenced. The diagram conceptually outlines the core structure and key
variable positions.
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Caption: Logical flow of structure-activity relationships.

Conclusion and Future Directions

The preliminary analysis of naturally occurring isoophiopogonanone analogs suggests that
substitutions on both the A and B rings of the scaffold play a crucial role in modulating their
tyrosinase inhibitory activity. Specifically, a 3',4'-methylenedioxy group on the B-ring appears to
be more favorable for activity than a 4'-methoxy group.

To establish a comprehensive structure-activity relationship for 6-Formyl-
isoophiopogonanone B, further research is warranted. A systematic synthetic approach to
generate a library of analogs with modifications at the 6-position (formyl group) and other key
positions on the isoophiopogonanone core is essential. The biological evaluation of these
synthetic derivatives will provide a more complete understanding of the pharmacophore and
enable the rational design of more potent and selective inhibitors for potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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